Tris-hydroxymethyl-methyl-ammonium
Overview
Description
Tris-Hydroxymethyl-Methyl-Ammonium, also known as Tris(hydroxymethyl)aminomethane, is an organic compound with the molecular formula C₄H₁₂NO₃. It is widely used in biochemistry and molecular biology as a buffering agent due to its ability to maintain a stable pH in solutions. This compound is particularly valuable in the preparation of buffer solutions such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), which are essential for nucleic acid electrophoresis .
Preparation Methods
Tris-Hydroxymethyl-Methyl-Ammonium can be synthesized through a two-step reaction process:
Formation of Tris-Hydroxymethyl-Nitromethane: This intermediate is produced by reacting nitromethane with formaldehyde.
Reduction to this compound: The intermediate is then reduced using hydrogen in the presence of a catalyst to yield this compound.
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Tris-Hydroxymethyl-Methyl-Ammonium undergoes various chemical reactions, including:
Condensation Reactions: The primary amine group in this compound can react with aldehydes to form Schiff bases.
Complexation with Metal Ions: It can form complexes with metal ions, which is useful in various biochemical applications.
Buffering Reactions: As a weak base, it can neutralize acids and maintain pH stability in solutions.
Common reagents used in these reactions include aldehydes for condensation and metal salts for complexation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris-Hydroxymethyl-Methyl-Ammonium has a wide range of applications in scientific research:
Biochemistry and Molecular Biology: It is extensively used as a buffering agent in various biochemical assays, including enzyme studies and nucleic acid electrophoresis.
Medicine: It is used in the formulation of certain medications, such as those for treating metabolic acidosis.
Industrial Applications: It serves as an intermediate in the synthesis of surfactants, vulcanization accelerators, and pharmaceuticals.
Mechanism of Action
The buffering action of Tris-Hydroxymethyl-Methyl-Ammonium is due to its ability to donate or accept protons, thereby stabilizing the pH of the solution. It interacts with hydrogen ions (H⁺) in acidic conditions and hydroxide ions (OH⁻) in basic conditions, maintaining a stable pH within the physiological range (pH 7-9) . Additionally, it can form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Tris-Hydroxymethyl-Methyl-Ammonium is unique due to its optimal pKa value of 8.1, making it highly effective for buffering in the physiological pH range . Similar compounds include:
2-Amino-2-Hydroxymethyl-1,3-Propanediol: Another buffering agent with similar properties but different molecular structure.
Tromethamine: Used in medical applications for treating metabolic acidosis.
These compounds share similar buffering capabilities but differ in their specific applications and molecular interactions.
Properties
CAS No. |
14433-29-5 |
---|---|
Molecular Formula |
C4H12NO3+ |
Molecular Weight |
122.14 g/mol |
IUPAC Name |
tris(hydroxymethyl)-methylazanium |
InChI |
InChI=1S/C4H12NO3/c1-5(2-6,3-7)4-8/h6-8H,2-4H2,1H3/q+1 |
InChI Key |
DRDCQJADRSJFFD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](CO)(CO)CO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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